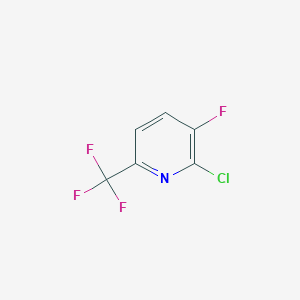

2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine

Description

2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine (CAS: 1159512-39-6) is a halogenated pyridine derivative with a trifluoromethyl (-CF₃) group at the 6-position, chlorine at the 2-position, and fluorine at the 3-position. This compound is of significant interest in agrochemical and pharmaceutical research due to its electron-withdrawing substituents, which enhance stability and reactivity in synthetic pathways .

Propriétés

IUPAC Name |

2-chloro-3-fluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-5-3(8)1-2-4(12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFWBNYCNMYRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672312 | |

| Record name | 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-39-6 | |

| Record name | 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients. The primary targets of this compound are pests in the agricultural industry. It’s also used in the pharmaceutical and veterinary industries.

Mode of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety

Biochemical Pathways

It’s known that the compound interferes with the biochemistry of respiration in certain fungicides.

Analyse Biochimique

Biochemical Properties

2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to permeate biological membranes more effectively. This property is essential for its interaction with various biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to significant biochemical effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play critical roles in cell proliferation and apoptosis. Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group is known to form strong hydrogen bonds and van der Waals interactions with target proteins, enhancing its binding affinity. This can result in the inhibition or activation of enzymes, depending on the nature of the interaction. For example, it has been found to inhibit certain cytochrome P450 enzymes, leading to altered metabolic pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound’s trifluoromethyl group can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, it may interact with cofactors such as NADPH, which are essential for enzymatic reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature. The compound can readily cross cell membranes and accumulate in specific tissues, depending on the presence of transporters and binding proteins. Its localization and accumulation can affect its biochemical activity and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, it may localize to the mitochondria, affecting mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Activité Biologique

Introduction

2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered interest in pharmaceutical and agrochemical applications due to its unique chemical properties. This compound exhibits various biological activities, making it a subject of extensive research. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is with a molecular weight of 201.55 g/mol. The compound's structure features a pyridine ring substituted with chlorine, fluorine, and trifluoromethyl groups, which significantly influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃ClF₄N |

| Molecular Weight | 201.55 g/mol |

| Physical State | Liquid |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies have shown that this compound can inhibit specific pathways involved in disease processes.

- Antimicrobial Activity : Research indicates that fluorinated pyridines exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The trifluoromethyl group increases lipophilicity, allowing better membrane penetration and higher bioactivity against bacterial strains.

- Anticancer Potential : Preliminary studies suggest that derivatives of trifluoromethylpyridines may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

Case Studies

- Antimicrobial Efficacy : A study published in Chemistry Europe reported that a related trifluoromethylpyridine derivative demonstrated significant antifungal activity against Candida albicans, with an IC50 value lower than that of conventional antifungal agents . This suggests that the presence of trifluoromethyl groups enhances the efficacy of pyridine-based compounds.

- Inhibition of Enzymatic Activity : Another study highlighted the inhibitory effects of this compound on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells . The compound showed competitive inhibition with a Ki value indicating promising potential as an antimicrobial agent.

Table 2: Summary of Biological Activities

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of dihydrofolate reductase |

Therapeutic Applications

The biological activities exhibited by this compound suggest potential therapeutic applications in various fields:

- Agrochemicals : Its antimicrobial properties make it suitable for development as a fungicide or herbicide.

- Pharmaceuticals : The anticancer and antimicrobial activities indicate potential use in drug development targeting specific diseases.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Electron-Withdrawing Effects: The -CF₃ group at the 6-position stabilizes the pyridine ring via inductive effects, reducing basicity compared to non-fluorinated analogs.

- Solubility : Methoxy or hydroxyl substituents (e.g., 6-chloro-2-fluoro-3-hydroxypyridine , CAS: 883107-68-4) improve aqueous solubility, whereas aryl groups enhance lipophilicity .

Stability and Reactivity

- Halogen Reactivity : Chlorine at the 2-position is more susceptible to nucleophilic substitution than fluorine, enabling selective modifications.

- Thermal Stability : Trifluoromethyl groups increase thermal stability, making these compounds suitable for high-temperature reactions .

Méthodes De Préparation

Synthesis of Related Compounds

The synthesis of related compounds can offer clues to preparing 2-chloro-3-fluoro-6-(trifluoromethyl)pyridine. For instance, 2-chloro-3-trifluoromethylpyridine can be synthesized from 2,3,6-trichloro-5-trifluoromethylpyridine through a reduction dechlorination process involving a catalyst and an acid-binding agent in an aliphatic alcohol solvent. Similarly, 2-fluoro-6-(trifluoromethyl)pyridine is prepared by fluorinating 2-chloro-6-(trichloromethyl)pyridine with hydrogen fluoride.

Challenges and Considerations

- Selectivity : Achieving high selectivity for the desired fluorination or chlorination position is crucial.

- Safety : Handling fluorinating agents like hydrogen fluoride requires careful safety measures.

- Yield and Purity : Optimizing reaction conditions to maximize yield and purity is essential.

Data and Research Findings

Q & A

Q. What are the common synthetic routes for 2-chloro-3-fluoro-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Synthesis typically involves halogenation and trifluoromethylation of pyridine derivatives. For example:

- Fluorination : Reacting 2-chloro-6-(trifluoromethyl)pyridine with a fluorinating agent like KF in DMSO under controlled temperatures (80–100°C) introduces the fluorine substituent at the 3-position .

- Trifluoromethylation : Copper-mediated trifluoromethylation (e.g., CuCF₃) of halogenated pyridines can introduce the -CF₃ group, requiring inert atmospheres and polar aprotic solvents .

- Catalytic methods : Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling reactions for regioselective halogen substitution .

Key factors : Solvent polarity, temperature, and catalyst loading critically affect reaction efficiency and regioselectivity.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., pyridine ring vs. substituents). For example, dihedral angles between substituents can reveal steric effects .

- NMR spectroscopy : ¹⁹F NMR identifies CF₃ and fluorine environments, while ¹H/¹³C NMR clarifies aromatic proton splitting patterns and substitution effects .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation pathways, critical for purity assessment .

Q. What stability challenges arise during storage and handling, and how are they mitigated?

- Hydrolysis sensitivity : The C-Cl bond is prone to hydrolysis in humid conditions. Storage under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF, DCM) is recommended.

- Thermal stability : Decomposition above 150°C necessitates low-temperature storage (<4°C) for long-term stability .

- Light sensitivity : Amber glassware or foil wrapping prevents photodegradation of the fluorinated aromatic system .

Advanced Research Questions

Q. How can regioselectivity be controlled during halogenation or trifluoromethylation?

- Directing groups : Electron-withdrawing groups (e.g., -CF₃) direct electrophilic substitution to meta/para positions. For example, -CF₃ at C6 enhances fluorination at C3 via electronic effects .

- Metal-mediated strategies : CuCF₃ selectively trifluoromethylates electron-deficient pyridines at halogen-free positions, while Pd catalysts enable Suzuki-Miyaura couplings for targeted functionalization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for regioselective halogen exchange .

Q. What are the common side reactions in its synthesis, and how are they minimized?

- Over-fluorination : Excess fluorinating agents (e.g., KF) may lead to di- or tri-fluorinated byproducts. Stoichiometric control and stepwise addition mitigate this .

- Dehalogenation : Reducing conditions (e.g., Pd/C with H₂) can remove Cl/F substituents. Use of milder catalysts (e.g., Ni-based) preserves halogen integrity .

- Oxidative degradation : Antioxidants (e.g., BHT) in reaction mixtures prevent CF₃ group oxidation .

Q. How do computational methods (e.g., DFT) aid in predicting reactivity or optimizing synthesis?

- Reaction pathway modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for fluorination/trifluoromethylation steps, identifying rate-limiting stages .

- Transition state analysis : Visualizes steric/electronic barriers in regioselective substitutions, guiding catalyst design .

- Solvent effect simulations : COSMO-RS models optimize solvent selection for improved yields and selectivity .

Q. What role does this compound play in pharmaceutical intermediates or agrochemicals?

- Pharmaceuticals : Serves as a precursor for kinase inhibitors and antiviral agents. For example, coupling with boronic acids generates biaryl motifs common in drug scaffolds .

- Agrochemicals : The -CF₃ group enhances lipophilicity in herbicides (e.g., analogs of fluazifop-butyl). Structural modifications improve bioavailability and environmental stability .

Q. How are impurities or degradation products analyzed, and what thresholds are acceptable?

- HPLC-MS : Quantifies impurities at ppm levels using reverse-phase columns (C18) with acetonitrile/water gradients. Acceptable thresholds depend on application (e.g., <0.1% for API intermediates) .

- GC-MS : Detects volatile byproducts (e.g., halogenated hydrocarbons) from incomplete reactions .

- ICH guidelines : Follow Q3A/B for impurity profiling in pharmaceutical contexts .

Q. What strategies improve scalability while maintaining regiochemical purity?

- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions in large-scale halogenation .

- Microwave-assisted synthesis : Accelerates trifluoromethylation steps, improving yield and selectivity under high-pressure conditions .

- Crystallization optimization : Solvent-antisolvent systems (e.g., EtOAc/heptane) purify the product while removing regioisomers .

Q. How does the electronic nature of substituents influence its reactivity in cross-coupling reactions?

- Electron-withdrawing effects : The -CF₃ group deactivates the pyridine ring, directing electrophilic attacks to the 2- and 4-positions.

- Halogen reactivity : C3-F is less reactive than C2-Cl in Suzuki couplings due to stronger C-F bonds. Selective activation requires Pd/XPhos catalysts .

- Steric effects : Bulky substituents at C6 hinder access to the C2 position, favoring coupling at C4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.